molecular formula C23H22N2O3 B2434860 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034617-60-0

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2434860
CAS No.: 2034617-60-0
M. Wt: 374.44
InChI Key: LWKKQFQHNUCNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-bonding Patterns

  • Research shows that similar compounds exhibit bifurcated intra- and intermolecular hydrogen bonding, impacting their structural stability. These interactions lead to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, as well as additional weak interactions stabilizing the crystal structures (Balderson et al., 2007).

Novel Derivative Identification

  • A novel derivative, structurally related to the query compound, was identified and characterized using various analytical techniques. This study is significant for forensic and clinical laboratories in identifying related compounds (Bijlsma et al., 2015).

Synthesis and Applications in Chemical Reactions

  • Innovative methods for synthesizing pyrazolopyridines and other pyrido fused systems have been developed, showcasing the versatility and usefulness of these compounds in preparing combinatorial libraries (Almansa et al., 2008).
  • A method for synthesizing 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid was reported, with applications in various fields (Zhang Dan-shen, 2009).

Potential in Medical Applications

  • A compound closely related to the query was synthesized and evaluated for its anti-HSV1 and anti-HAV-MBB activity, indicating potential medicinal applications (Attaby et al., 2006).

Radiosynthesis for PET Tracers

  • Radiosynthesis of compounds structurally similar to the query compound was investigated as potential PET tracers for orexin2 receptors (Liu et al., 2012).

Conducting Polymers

  • The synthesis of polymers based on derivatives of the compound has been explored, showing promising properties like good electrical conductivity and thermal stability (Pandule et al., 2014).

Corrosion Inhibition

  • Schiff bases related to the query compound have been studied as corrosion inhibitors for carbon steel, demonstrating significant effectiveness (Hegazy et al., 2012).

Green Chemistry Applications

  • Eco-friendly protocols for Suzuki reactions employing water as a solvent have been developed using derivatives of the compound (Soares et al., 2015).

Properties

IUPAC Name

2-(4-phenylphenoxy)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c26-23(25-15-12-22(16-25)28-21-10-13-24-14-11-21)17-27-20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-11,13-14,22H,12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKKQFQHNUCNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.